2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a methanoisoindole core, which is known for its stability and reactivity. The presence of a hydroxyl group and an imine linkage further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves a multi-step process:
Formation of the Methanoisoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Formation of the Imine Linkage: The imine linkage is formed by reacting an aldehyde with an amine in the presence of a dehydrating agent to drive the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reaction: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, or chlorine are employed under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces nitro, bromo, or chloro derivatives.
Scientific Research Applications
2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic processes, by binding to key proteins or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2-{[(E)-(2-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE: stands out due to its unique combination of a methanoisoindole core, hydroxyl group, and imine linkage, which confer distinct chemical properties and reactivity compared to the dichloroaniline derivatives.
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H14N2O3/c19-12-4-2-1-3-11(12)8-17-18-15(20)13-9-5-6-10(7-9)14(13)16(18)21/h1-6,8-10,13-14,19H,7H2/b17-8+ |
InChI Key |
OKXOHOUMPVGTIA-CAOOACKPSA-N |
Isomeric SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.